molecular formula C16H10N2O5S B3866878 (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3866878
M. Wt: 342.3 g/mol
InChI Key: QFBFNZBDUOIJHK-NTEUORMPSA-N
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Description

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 3-phenyl-2,4-thiazolidinedione. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or activate receptors that regulate glucose metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar structures, including pioglitazone and rosiglitazone.

    Phenylthiazolidines: Compounds with a phenyl group attached to a thiazolidine ring.

Uniqueness

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of both a nitrophenyl group and a thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5S/c19-13-7-6-12(18(22)23)8-10(13)9-14-15(20)17(16(21)24-14)11-4-2-1-3-5-11/h1-9,19H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBFNZBDUOIJHK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

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